molecular formula C10H8BrNO B1281594 4-(4-Bromophenyl)-2-methyl-1,3-oxazole CAS No. 22091-49-2

4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Cat. No. B1281594
CAS RN: 22091-49-2
M. Wt: 238.08 g/mol
InChI Key: KUNURROGBCFQQW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methyl-1,3-oxazole is a compound that belongs to the oxazole class of heterocyclic aromatic organic compounds. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromophenyl group at the 4-position and a methyl group at the 2-position on the oxazole ring structure suggests potential for this compound to serve as a building block in organic synthesis, given the reactivity of the bromine atom for further functionalization.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy, which has been shown to be efficient for the modular synthesis of 2,4-disubstituted oxazoles . Another method includes the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles . Additionally, the synthesis of 2,4-disubstituted oxazoles can be accomplished using palladium-catalyzed cross-coupling reactions with a novel oxazole building block, 4-bromomethyl-2-chlorooxazole .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 10-bromo-2,3,5,6,7,11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one, has been determined, revealing the orientation of substituents with respect to the oxazole ring . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been characterized, showing two independent molecules with an inverted planar orientation .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the regioselective C-4 bromination of oxazoles can be achieved using lithium bis(trimethylsilyl)amide and N-bromosuccinimide, which is useful for subsequent coupling reactions like Suzuki-Miyaura and Negishi couplings . Additionally, chlorinative cyclization has been employed for the direct synthesis of 4-chloroisoxazoles from (E/Z)-alkynyl-O-methyl oximes .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can significantly affect the reactivity and physical properties of these compounds. For instance, the introduction of a bromine atom can facilitate further functionalization through cross-coupling reactions . The crystallographic parameters, such as unit cell dimensions and space group, provide insight into the solid-state properties of these compounds . Hirschfeld surface analysis can be used to understand the intermolecular interactions in the crystal lattice, which contribute to the stability and packing of the molecules .

Scientific Research Applications

Anticonvulsant Activity

4-(4-Bromophenyl)-2-methyl-1,3-oxazole derivatives have been studied for their potential anticonvulsant activity. For instance, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester demonstrated significant protective effects in rat models without noticeable neurotoxicity, indicating a potential application in epilepsy treatment (Unverferth et al., 1998).

Electronic and Optical Properties

Oxazole derivatives like 4-(4-Bromophenyl)-2-methyl-1,3-oxazole are being investigated for their electro-optical, charge transport, and nonlinear optical properties. These properties make them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (Irfan et al., 2018).

Antiprotozoal Activity

Some oxazole derivatives exhibit antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. This suggests their potential as therapeutic agents in treating protozoal infections (Carballo et al., 2017).

Synthesis Methods

Research has been conducted to develop efficient methods for synthesizing various oxazole derivatives, including those with bromophenyl groups. These methods aim to improve yields and regioselectivity, which is crucial for the development of pharmaceuticals and other chemical products (Yamane et al., 2004).

Veterinary Medicine Applications

In veterinary medicine, certain 4-(4-Bromophenyl)-2-methyl-1,3-oxazole derivatives are being explored for their effectiveness in treating animal diseases, including their impact on the blood morphology and biochemical indicators in animals (Ohloblina et al., 2022).

Fluorescent Probes

Some oxazole-4-carboxylate derivatives exhibit high fluorescence quantum yields, making them suitable as fluorescent probes in various applications, including in peptide research (Ferreira et al., 2010).

Antimicrobial Properties

Research on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which are related to oxazoles, shows potential in developing antimicrobial agents, particularly against Gram-positive pathogens (Apostol et al., 2022).

Safety And Hazards

Like many organic compounds, this compound could potentially be harmful if ingested, inhaled, or comes into contact with the skin. It’s important to handle it with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on improving its efficacy and reducing any side effects .

properties

IUPAC Name

4-(4-bromophenyl)-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNURROGBCFQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512084
Record name 4-(4-Bromophenyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-methyl-1,3-oxazole

CAS RN

22091-49-2
Record name 4-(4-Bromophenyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromophenacyl bromide (21.3 g) and acetamide (11.3 g) were heated together at 130° C. under argon. After 2.5 h the reaction mixture was allowed to cool, and partitioned between water (150 ml) and Et2O (150 ml). The organic phase was washed with aqueous NaOH (0.5N), aqueous HCl (0.5M) and saturated aqueous NaCl solution (100 ml of each), dried (MgSO4) and evaporated to give a brown solid which was recrystallised from hexanes to give the title compound (D14) as an orange solid (4.1 g). LCMS electrospray (+ve) 239 (MH+).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromophenacyl bromide (21.3 g) and acetamide (11.3 g) were heated together at 130° C. under argon. After 2.5 h the reaction mixture was allowed to cool, and partitioned between water (150 ml) and Et2O (150 ml). The organic phase was washed with aqueous NaOH (0.5N), aqueous HCl (0.5M) and saturated aqueous NaCl solution (100 ml of each), dried (MgSO4) and evaporated to give a brown solid which was recrystallised from hexanes to give the title compound (D37) as an orange solid (4.1 g). LCMS electrospray (+ve) 239 (MH+).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One

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